1-Phenylethyl hydroperoxide
Overview
Description
1-Phenylethyl hydroperoxide is an organic peroxide with the molecular formula C8H10O2. It is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols and ethers. This compound is primarily used as an oxidizing agent in organic synthesis, particularly in the preparation of aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethyl hydroperoxide can be synthesized through the oxidation of ethylbenzene using hydrogen peroxide. The reaction typically occurs at low temperatures and involves the formation of this compound along with water as a byproduct .
Industrial Production Methods: Industrial production of this compound often involves the use of heterogeneous catalysts to enhance the reaction efficiency. For example, the oxidation of ethylbenzene over transition metal catalysts such as cobalt, nickel, or copper can yield this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethyl hydroperoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form acetophenone and other oxidation products.
Reduction: Reduction of this compound can yield 1-phenylethanol.
Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Acetophenone and other aromatic ketones.
Reduction: 1-Phenylethanol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
1-Phenylethyl hydroperoxide has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in the synthesis of aromatic compounds and other organic molecules.
Biology: It is employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Research on its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, resins, and other industrial chemicals.
Mechanism of Action
1-Phenylethyl hydroperoxide can be compared with other hydroperoxides such as cumene hydroperoxide and tert-butyl hydroperoxide:
Cumene Hydroperoxide: Similar in structure but has a different alkyl group.
Tert-Butyl Hydroperoxide: Contains a tert-butyl group instead of a phenylethyl group.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in selective oxidation reactions, making it valuable in the synthesis of aromatic compounds .
Comparison with Similar Compounds
- Cumene hydroperoxide
- Tert-butyl hydroperoxide
- Methyl ethyl ketone peroxide
Properties
IUPAC Name |
1-hydroperoxyethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNOPVSQPBUJKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883734 | |
Record name | Ethylbenzene hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3071-32-7 | |
Record name | Ethylbenzene hydroperoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3071-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylbenzene hydroperoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003071327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroperoxide, 1-phenylethyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylbenzene hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylethyl hydroperoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLBENZENE HYDROPEROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76D16BZV57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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